molecular formula C22H32N2O3 B3818007 [9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(oxan-4-yl)methanone

[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(oxan-4-yl)methanone

Cat. No.: B3818007
M. Wt: 372.5 g/mol
InChI Key: MXFGGUSVCMYSBN-UHFFFAOYSA-N
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Description

[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]-(oxan-4-yl)methanone is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(oxan-4-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diazaspirodecane core: This can be achieved through a cyclization reaction involving a diamine and a suitable dihalide under basic conditions.

    Introduction of the methoxyphenyl group: This step involves the alkylation of the diazaspirodecane core with a 3-methoxybenzyl halide in the presence of a strong base.

    Attachment of the oxan-4-yl methanone moiety: This final step can be accomplished through a nucleophilic substitution reaction, where the diazaspirodecane derivative reacts with an oxan-4-yl methanone precursor under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(oxan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the oxan-4-yl methanone moiety can be reduced to an alcohol.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the methoxyphenyl and oxan-4-yl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Quinones derived from the methoxyphenyl group.

    Reduction: Alcohol derivatives from the reduction of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, [9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(oxan-4-yl)methanone can be used to study the interactions between spirocyclic compounds and biological macromolecules. Its potential bioactivity makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes. Research into its mechanism of action and molecular targets could reveal new pathways for treating diseases.

Industry

In industry, the compound’s unique structure and reactivity can be exploited in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism by which [9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(oxan-4-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The spirocyclic structure may allow the compound to fit into unique binding sites, modulating the activity of its targets and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic amines: Compounds with similar spirocyclic structures but different substituents.

    Methoxyphenyl derivatives: Compounds with a methoxyphenyl group attached to different core structures.

    Oxan-4-yl methanone derivatives: Compounds with the oxan-4-yl methanone moiety but different spirocyclic cores.

Uniqueness

What sets [9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]-(oxan-4-yl)methanone apart is its combination of a spirocyclic diazaspirodecane core with a methoxyphenyl group and an oxan-4-yl methanone moiety

Properties

IUPAC Name

[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-26-20-5-2-4-18(14-20)15-23-10-3-8-22(16-23)9-11-24(17-22)21(25)19-6-12-27-13-7-19/h2,4-5,14,19H,3,6-13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFGGUSVCMYSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCC3(C2)CCN(C3)C(=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(oxan-4-yl)methanone
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[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(oxan-4-yl)methanone

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